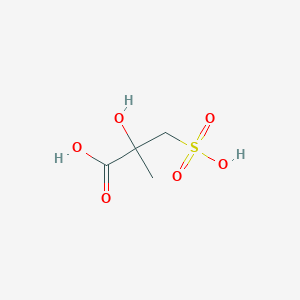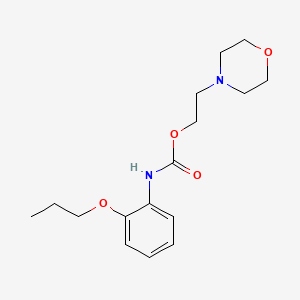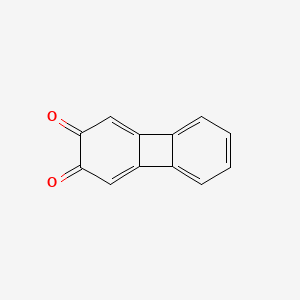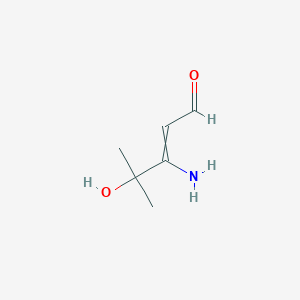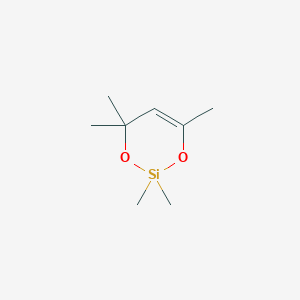![molecular formula C10H6O4 B14471667 7-Formylcyclopenta[c]pyran-4-carboxylic acid CAS No. 65597-43-5](/img/structure/B14471667.png)
7-Formylcyclopenta[c]pyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Formylcyclopenta[c]pyran-4-carboxylic acid is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . This compound is known for its unique structure, which includes a cyclopenta[c]pyran ring system with formyl and carboxylic acid functional groups. It is also referred to as Cerberinic acid .
Méthodes De Préparation
The synthesis of 7-Formylcyclopenta[c]pyran-4-carboxylic acid involves several steps. One common method includes the reaction of benzyl alcohol with formic anhydride under alkaline conditions to produce benzaldehyde formate. This intermediate is then subjected to hydrolysis in an ether solvent to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
7-Formylcyclopenta[c]pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or acid chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a dicarboxylic acid, while reduction produces a hydroxymethyl derivative.
Applications De Recherche Scientifique
7-Formylcyclopenta[c]pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including iridoids.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development for various diseases.
Mécanisme D'action
The mechanism of action of 7-Formylcyclopenta[c]pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
7-Formylcyclopenta[c]pyran-4-carboxylic acid can be compared with other similar compounds, such as:
Cyclopenta[c]pyran-7-carboxaldehyde, 4-[(acetyloxy)methyl]-: This compound has a similar cyclopenta[c]pyran ring system but with different functional groups.
Cerbinal (4-methoxybenzaldehyde): Although structurally different, it shares some chemical properties and synthetic routes.
Propriétés
Numéro CAS |
65597-43-5 |
|---|---|
Formule moléculaire |
C10H6O4 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
7-formylcyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C10H6O4/c11-3-6-1-2-7-8(6)4-14-5-9(7)10(12)13/h1-5H,(H,12,13) |
Clé InChI |
SAUXEYGZKWTNEU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=COC=C(C2=C1)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)


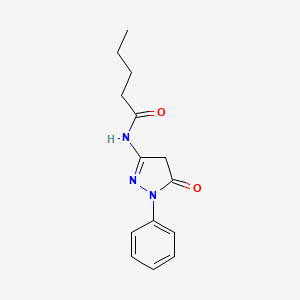
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
